N-(3-Methylphenyl)-9-acridinamine chemical structure and properties
N-(3-Methylphenyl)-9-acridinamine chemical structure and properties
Chemical Structure, Synthesis, and Pharmacodynamics[1]
Executive Summary
N-(3-Methylphenyl)-9-acridinamine (also designated as 9-(3-methylanilino)acridine) is a tricyclic heteroaromatic agent belonging to the 9-anilinoacridine class. It serves as a critical structural analogue in the development of DNA-intercalating antitumor agents, most notably Amsacrine (m-AMSA) .[1]
While Amsacrine contains a methanesulfonamide moiety essential for its high clinical potency, the 3-methyl derivative discussed here represents a fundamental lipophilic scaffold used to probe the steric and electronic requirements of the DNA minor groove binding pocket. This guide details its chemical architecture, synthesis, and mechanism of action as a Topoisomerase II poison.
Chemical Identity & Molecular Architecture
The molecule consists of a planar acridine chromophore linked to a phenyl ring via an amino bridge at position 9. The 3-methyl substituent on the phenyl ring introduces asymmetry and lipophilicity, influencing the molecule's pharmacokinetic profile.
Physicochemical Data Table[3][4]
| Property | Value / Description |
| IUPAC Name | N-(3-Methylphenyl)acridin-9-amine |
| Common Name | 9-(3-Methylanilino)acridine |
| Molecular Formula | |
| Molecular Weight | 284.36 g/mol |
| Appearance | Yellow to Orange Crystalline Solid |
| Solubility | Soluble in DMSO, Ethanol; Sparingly soluble in Water |
| pKa (Acridine N) | ~7.5 – 8.0 (Protonated at physiological pH) |
| LogP (Predicted) | ~4.8 (High Lipophilicity) |
| CAS Registry | 3366-64-1 (Generic 9-anilinoacridine series) |
Structural Significance[1][4][7]
-
Acridine Core: A planar, electron-deficient system that facilitates
stacking interactions between DNA base pairs (intercalation). -
9-Amino Linker: Provides a critical hydrogen bond donor. The geometry forces the phenyl ring to twist out of the acridine plane (torsion angle ~60–90°), positioning it within the DNA minor groove.
-
3-Methyl Group: An electron-donating, lipophilic substituent. Unlike the methanesulfonamide of Amsacrine, it does not form specific hydrogen bonds with the DNA backbone but enhances hydrophobic interactions.
Synthesis & Purification Protocols
The synthesis follows a nucleophilic aromatic substitution (
Reaction Pathway Diagram
Caption: Acid-catalyzed nucleophilic substitution of 9-chloroacridine with 3-methylaniline.
Detailed Experimental Protocol
Reagents:
-
9-Chloroacridine (1.0 eq)
-
3-Methylaniline (m-Toluidine) (1.1 eq)
-
Ethanol (Anhydrous)
-
Concentrated HCl (Catalytic amount or 1.0 eq)
Procedure:
-
Dissolution: Dissolve 9-chloroacridine in anhydrous ethanol in a round-bottom flask.
-
Addition: Add 3-methylaniline followed by a few drops of conc. HCl. The acid protonates the acridine ring nitrogen, increasing the electrophilicity at C-9.
-
Reflux: Heat the mixture to reflux for 2–4 hours. The solution will typically darken, and a precipitate (the hydrochloride salt of the product) may begin to form.
-
Isolation (Salt): Cool the reaction mixture to room temperature. Filter the precipitate and wash with cold ethanol and diethyl ether to remove unreacted aniline.
-
Free Base Conversion: Suspend the hydrochloride salt in a mixture of water and ethanol. Adjust pH to ~10 using Ammonium Hydroxide (
). The solid will change color (often from red/orange to yellow). -
Purification: Recrystallize the free base from Ethanol/Water or Benzene/Petroleum Ether to obtain analytical grade crystals.
Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the 9-H signal of acridine (if starting from acridine) or specific shifts in the aromatic region. The NH proton typically appears downfield (>9 ppm).
-
Mass Spectrometry: Confirm Molecular Ion
.
Mechanism of Action: Topoisomerase II Poisoning
N-(3-Methylphenyl)-9-acridinamine acts as a DNA Intercalator and a Topoisomerase II Poison . It does not merely suppress enzyme activity; it converts the enzyme into a cellular toxin.
Pharmacodynamic Pathway
Caption: The cascade of events leading to cell death via Topoisomerase II trapping.
Mechanistic Nuance[4][8]
-
Intercalation: The acridine ring inserts between base pairs (preference for 5'-TA-3' or 5'-TG-3' sites). This lengthens the DNA helix and unwinds it.
-
Groove Binding: The 3-methylphenyl moiety projects into the minor groove . The steric bulk of the methyl group influences the residence time and the specific geometry of the complex.
-
Enzyme Trapping: The drug stabilizes the transient state where Topoisomerase II has cleaved the DNA backbone but has not yet religated it. This "cleavable complex" acts as a roadblock to replication forks, causing lethal double-strand breaks.
Structure-Activity Relationship (SAR)
Why the 3-methyl group?
-
Lipophilicity: The methyl group increases LogP, enhancing passive diffusion across the cell membrane compared to the unsubstituted N-phenyl analog.
-
Electronic Effect: As a weak electron donor, the methyl group slightly increases the electron density of the aniline ring.
-
Comparison to Amsacrine: Amsacrine possesses a 3'-methoxy and 4'-(methanesulfonyl)amino group. The sulfonamide provides a critical water-mediated hydrogen bond to the DNA backbone. The 3-methyl derivative lacks this specific interaction, making it generally less potent than Amsacrine but a valuable tool for studying the hydrophobic requirements of the binding pocket.
Experimental Protocol: DNA Binding Affinity ( )
To quantify the interaction, a UV-Vis spectrophotometric titration is the standard validation method.
Objective: Determine the intrinsic binding constant (
Methodology:
-
Preparation: Prepare a stock solution of the drug (25
) in Tris-HCl buffer (pH 7.4). -
Titration: Add aliquots of concentrated CT-DNA solution to the drug solution.
-
Observation:
-
Hypochromism: A decrease in absorbance at
(typically 430–450 nm for acridines) indicates stacking (intercalation). -
Red Shift (Bathochromism): A shift to longer wavelengths confirms the change in the electronic environment of the chromophore.
-
Isosbestic Points: The presence of sharp isosbestic points confirms a two-state equilibrium (Free Drug
Bound Drug).
-
-
Calculation: Use the McGhee-von Hippel equation or a standard Benesi-Hildebrand plot to calculate
. Typical values for 9-anilinoacridines are in the range of to .
References
-
Denny, W. A., Baguley, B. C., Cain, B. F., & Waring, M. J. (1982). Antitumor acridines.[1][2][3][4] In Molecular Aspects of Anti-Cancer Drug Action. Macmillan Press. (Contextual match for class properties).
-
Gamage, S. A., et al. (1997). Structure-Activity Relationships for the Antileishmanial and Antitrypanosomal Activities of 1'-Substituted 9-Anilinoacridines. Journal of Medicinal Chemistry, 40(16), 2634-2642. Link
-
Bacherikov, V. A., et al. (2005).[3] Synthesis and cytotoxic activity of new 9-anilinoacridine derivatives. Bioorganic & Medicinal Chemistry Letters.
-
PubChem Compound Summary. (2023). N-phenylacridin-9-amine (Parent Scaffold). National Center for Biotechnology Information. Link
- Lerman, L. S. (1961). Structural considerations in the interaction of DNA and acridines. Journal of Molecular Biology, 3, 18-30.
